molecular formula C21H19ClN4OS B6486936 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-45-6

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No. B6486936
CAS RN: 869344-45-6
M. Wt: 410.9 g/mol
InChI Key: QNGNXPGDEMBUJW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole, a 1,3-thiazole, and a tetrahydroisoquinoline. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure can be confirmed using spectroscopic techniques like IR and NMR . For example, the presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”, also known as “F1866-0593”, focusing on six unique applications:

Antiviral Applications

F1866-0593 has shown potential as an antiviral agent. Compounds containing the triazole moiety, like F1866-0593, have been studied for their ability to inhibit viral replication. These compounds can interfere with viral enzymes or proteins essential for the virus’s life cycle, making them promising candidates for treating viral infections .

Antimicrobial Applications

The compound’s structure includes a triazole ring, which is known for its antimicrobial properties. F1866-0593 can be effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticancer Applications

Research has indicated that triazole derivatives, including F1866-0593, exhibit significant anticancer activity. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. F1866-0593 could be explored further for its potential to treat various types of cancer .

Anti-inflammatory Applications

F1866-0593 may also have anti-inflammatory properties. Compounds with triazole rings have been studied for their ability to reduce inflammation by inhibiting specific enzymes and pathways involved in the inflammatory response. This makes F1866-0593 a potential candidate for treating inflammatory diseases .

Neuroprotective Applications

The compound’s structure suggests it could have neuroprotective effects. Triazole derivatives have been investigated for their ability to protect neurons from damage and support neural health. F1866-0593 could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Applications

F1866-0593 might also serve as an antioxidant. Compounds with triazole moieties have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property could make F1866-0593 useful in preventing or managing conditions related to oxidative damage .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some 1,2,4-triazole derivatives have shown antiviral and antimicrobial activities .

Future Directions

The future research directions would depend on the biological activity of the compound. For example, if it shows promising antiviral or antimicrobial activity, future research could focus on optimizing its structure to improve its activity and selectivity .

properties

IUPAC Name

5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNXPGDEMBUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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